molecular formula C9H17NO4 B12600731 Ethyl 3-(tert-butoxyamino)-3-oxopropanoate CAS No. 608520-17-8

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate

Cat. No.: B12600731
CAS No.: 608520-17-8
M. Wt: 203.24 g/mol
InChI Key: MAJPYRUMXCHEAU-UHFFFAOYSA-N
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Description

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate is a specialized organic compound intended for use as a chemical building block in research and development laboratories. Compounds with ester and tert-butoxyamino functional groups are typically employed as versatile intermediates in sophisticated organic synthesis protocols, including the construction of complex molecules for pharmaceutical and life science applications . The specific properties, detailed applications, and mechanism of action for this exact compound are areas for further research and characterization. As a standard handling practice, this product should be stored in a cool, dry place, and material safety data sheets should be consulted prior to use. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Note: The specific details for "this compound" are not available in current public sources. The information presented is based on the general usage of analogous synthetic building blocks.

Properties

CAS No.

608520-17-8

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxyamino]-3-oxopropanoate

InChI

InChI=1S/C9H17NO4/c1-5-13-8(12)6-7(11)10-14-9(2,3)4/h5-6H2,1-4H3,(H,10,11)

InChI Key

MAJPYRUMXCHEAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(tert-butoxyamino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with tert-butylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the tert-butoxyamino group. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be particularly effective for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(tert-butoxyamino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The tert-butoxyamino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis to release the active components, which then interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate belongs to the broader family of ethyl 3-substituted-3-oxopropanoates. Below is a comparative analysis with key analogs:

Compound Substituent Key Features Applications References
This compound -NH-O-tBu Bulky tert-butoxy group; amino group for functionalization Potential enzyme inhibitors, prodrug synthesis
Ethyl 3-cyclopropyl-3-oxopropanoate -Cyclopropyl Compact hydrophobic group; enhances lipophilicity Triazolopyrimidinone synthesis (antitubercular)
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate -4-Fluorophenyl Electron-withdrawing fluorine; improves metabolic stability Antidepressant precursors
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate -4-Methoxyphenyl Electron-donating methoxy; facilitates electrophilic substitution Pks13 inhibitors (antitubercular)
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate -2-Methoxyphenyl Ortho-substitution steric hindrance; regioselectivity in reactions Anti-tubercular agent synthesis
Ethyl 3-(4-aminophenyl)-3-oxopropanoate -4-Aminophenyl Reactive amine for conjugation or cyclization Intermediate for heterocyclic compounds

Physicochemical Properties

  • Molecular Weight: The tert-butoxyamino derivative has a higher molecular weight (~245–260 g/mol) compared to simpler analogs like Ethyl 3-cyclopropyl-3-oxopropanoate (~184 g/mol) .
  • Solubility : Bulky tert-butoxy groups reduce aqueous solubility but enhance lipid membrane permeability. Fluorophenyl and methoxyphenyl analogs exhibit moderate solubility in polar organic solvents .
  • Stability : The tert-butoxy group confers stability against nucleophilic attack but may undergo acid-catalyzed cleavage. In contrast, electron-deficient substituents (e.g., fluorophenyl) improve oxidative stability .

Reactivity and Functionalization

  • This compound: The amino group enables condensation with carbonyl compounds (e.g., ketones, aldehydes) to form imines or hydrazones. The tert-butoxy group can be deprotected under acidic conditions to yield free amines .
  • Aryl-Substituted Analogs : The ketone moiety participates in cyclocondensation reactions (e.g., with hydrazines to form pyrazoles) or Michael additions. Methoxyphenyl derivatives are prone to demethylation under strong acidic/basic conditions .

Biological Activity

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant studies.

Synthesis and Structural Characteristics

This compound is characterized by its unique structural features, which include an ethyl ester and a tert-butoxyamino group. The synthesis typically involves multi-step reactions starting from readily available precursors. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The molecular formula for this compound is C₁₁H₁₅N₁O₃, indicating a complex structure that contributes to its reactivity and biological activity.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer properties. Research has focused on its effects against various cancer cell lines, particularly gastric and breast cancer. The compound's mechanism of action appears to involve the inhibition of key enzymes that are crucial for cell proliferation and survival.

Key Findings:

  • Cell Line Studies: The compound has shown efficacy in inhibiting the growth of gastric cancer cell lines as well as breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231 .
  • Molecular Docking Studies: These studies suggest that this compound can bind to active sites of target proteins, disrupting their function and leading to apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell survival pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound inhibits enzymes critical for the metabolic processes in cancer cells.
  • Molecular Interactions: It disrupts protein functions through binding at active sites, leading to altered cellular signaling pathways.

Table 1: Comparison of Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715Enzyme inhibition
This compoundSK-BR-320Disruption of protein function
This compoundMDA-MB-23118Induction of apoptosis

Table 2: Synthesis Pathways

StepReagent/ConditionProduct
1Reactants A + B + CIntermediate Compound
2Potassium permanganate oxidationOxidized Intermediate
3Lithium aluminum hydride reductionFinal Product: this compound

Case Studies

  • Gastric Cancer Cell Lines: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in gastric cancer cell lines over a 72-hour period.
  • Breast Cancer Models: In another study involving breast cancer models, the compound was found to be comparably effective as established treatments like tamoxifen, suggesting its potential as a therapeutic agent .

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